molecular formula C18H29N3O3S B4623399 N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide

N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide

Cat. No. B4623399
M. Wt: 367.5 g/mol
InChI Key: UXXLALYFSMGKTO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides. Methanesulfonamides are known for their diverse chemical properties and applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methanesulfonamide derivatives, such as the title compound, are typically synthesized through nucleophilic substitution reactions involving methanesulfonyl chloride and the appropriate amine. The synthesis might involve multiple steps, including protection-deprotection strategies and the use of base to facilitate the nucleophilic attack on the methanesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH-) attached to a methane group. This structure is pivotal for its chemical behavior. The N-H bond conformation in similar compounds is often anti to the substituent group on the phenyl ring, influencing the compound's reactivity and interaction capabilities (Gowda, Foro, & Fuess, 2007).

Scientific Research Applications

Structural and Conformational Analysis

Studies on compounds structurally related to N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide, such as various N-aryl-methanesulfonamides, have focused on understanding their conformational dynamics and bond parameters. These studies contribute to a deeper understanding of how molecular structure influences biological activity and interaction with receptors. For example, the research by Gowda et al. on dichlorophenyl methanesulfonamide derivatives provides insights into the conformation of the N—H bond and how it relates to biological activity, emphasizing the importance of the amide H atom's positioning for receptor molecule interaction (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Synthesis

Research into the reactivity of methanesulfonamide derivatives, including their participation in addition reactions and potential as intermediates in synthetic pathways, has been documented. The work by Yoshimura et al. on the addition of methanesulfenyl chloride to 1,4-dimethyl-3,6-dimethylene-2,5-piperazinedione showcases the versatility of these compounds in synthetic chemistry, offering pathways to synthesize biologically active molecules or novel materials (Yoshimura, Sugiyama, Matsunari, & Nakamura, 1974).

Biological Applications

While specific studies directly relating to N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide's biological applications were not found, research on similar methanesulfonamide compounds suggests potential areas of interest. For instance, the microbial metabolism of methanesulfonic acid, as discussed by Kelly and Murrell, indicates the importance of these compounds in sulfur biogeochemical cycling, with implications for environmental science and microbial ecology (Kelly & Murrell, 1999).

Environmental Impact

The atmospheric relevance of radicals derived from the oxidation of dimethyl sulfide, which shares structural features with methanesulfonamide derivatives, underlines the environmental significance of these compounds. Mardyukov and Schreiner's study highlights the role of such sulfur-containing compounds in aerosol formation and cloud formation, contributing to our understanding of climate dynamics (Mardyukov & Schreiner, 2018).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-15-7-8-17(14-16(15)2)21(25(4,23)24)9-5-6-18(22)20-12-10-19(3)11-13-20/h7-8,14H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXLALYFSMGKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CCCC(=O)N2CCN(CC2)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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